molecular formula C26H20ClF2N3O5S B4292778 4-({[(2Z)-3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

4-({[(2Z)-3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

Cat. No.: B4292778
M. Wt: 560.0 g/mol
InChI Key: UYPUUMWCYVCAEB-UHFFFAOYSA-N
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Description

4-({[(2Z)-3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is a complex organic compound with a unique structure that includes a benzyl group, a thiazinan ring, and a benzoic acid moiety

Properties

IUPAC Name

4-[[3-benzyl-2-[4-[chloro(difluoro)methoxy]phenyl]imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClF2N3O5S/c27-26(28,29)37-20-12-10-19(11-13-20)31-25-32(15-16-4-2-1-3-5-16)22(33)14-21(38-25)23(34)30-18-8-6-17(7-9-18)24(35)36/h1-13,21H,14-15H2,(H,30,34)(H,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPUUMWCYVCAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)OC(F)(F)Cl)N(C1=O)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClF2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2Z)-3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid typically involves multiple steps, including the formation of the thiazinan ring, the introduction of the benzyl group, and the attachment of the benzoic acid moiety. One common synthetic route is as follows:

    Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({[(2Z)-3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl chloride, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-({[(2Z)-3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound’s unique properties may make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4-({[(2Z)-3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(2Z)-3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[(2Z)-3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
Reactant of Route 2
4-({[(2Z)-3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

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